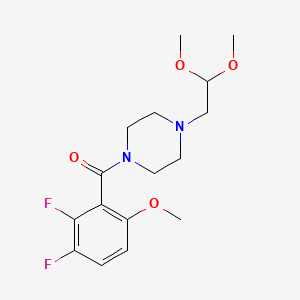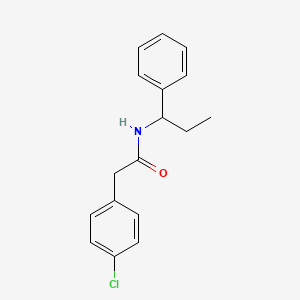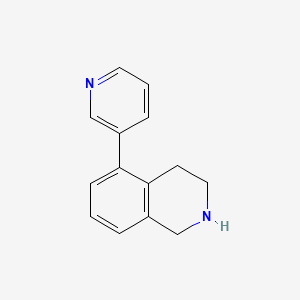
1-(3-Chloro-2-methylphenyl)-3-(3,4-dimethoxyphenyl)urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(3-Chloro-2-methylphenyl)-3-(3,4-dimethoxyphenyl)urea is an organic compound that belongs to the class of ureas It is characterized by the presence of a urea functional group, which is bonded to two aromatic rings: one substituted with a chlorine and a methyl group, and the other with two methoxy groups
Méthodes De Préparation
The synthesis of 1-(3-Chloro-2-methylphenyl)-3-(3,4-dimethoxyphenyl)urea typically involves the reaction of 3-chloro-2-methylaniline with 3,4-dimethoxyphenyl isocyanate. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Analyse Des Réactions Chimiques
1-(3-Chloro-2-methylphenyl)-3-(3,4-dimethoxyphenyl)urea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide. This reaction typically leads to the formation of corresponding quinones or other oxidized derivatives.
Reduction: Reduction of the compound can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride, leading to the formation of amines or other reduced products.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions. For example, nitration or halogenation can introduce additional substituents onto the aromatic rings.
Common reagents and conditions used in these reactions include acidic or basic catalysts, varying temperatures, and specific solvents to facilitate the desired transformations.
Applications De Recherche Scientifique
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure makes it a valuable building block for designing new compounds with desired properties.
Biology: The compound has been investigated for its biological activity, including its potential as an enzyme inhibitor or receptor modulator. Studies have shown that it can interact with specific proteins, affecting their function.
Medicine: Research has explored its potential as a therapeutic agent. Its ability to modulate biological pathways makes it a candidate for drug development, particularly in the treatment of diseases where enzyme inhibition is beneficial.
Industry: The compound is used in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for various industrial applications, including the manufacture of polymers and coatings.
Mécanisme D'action
The mechanism by which 1-(3-Chloro-2-methylphenyl)-3-(3,4-dimethoxyphenyl)urea exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity by blocking substrate access. This inhibition can lead to downstream effects on cellular pathways, ultimately influencing biological processes.
Comparaison Avec Des Composés Similaires
1-(3-Chloro-2-methylphenyl)-3-(3,4-dimethoxyphenyl)urea can be compared with other urea derivatives that have similar structures but different substituents. Some similar compounds include:
1-(3-Chloro-2-methylphenyl)-3-phenylurea: Lacks the methoxy groups on the second aromatic ring, which may affect its reactivity and biological activity.
1-(3-Chloro-2-methylphenyl)-3-(4-methoxyphenyl)urea: Has only one methoxy group, potentially altering its chemical properties and interactions.
1-(3-Chloro-2-methylphenyl)-3-(3,4-dichlorophenyl)urea: Contains additional chlorine substituents, which can influence its stability and reactivity.
The uniqueness of this compound lies in its specific combination of substituents, which confer distinct chemical and biological properties.
Propriétés
IUPAC Name |
1-(3-chloro-2-methylphenyl)-3-(3,4-dimethoxyphenyl)urea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17ClN2O3/c1-10-12(17)5-4-6-13(10)19-16(20)18-11-7-8-14(21-2)15(9-11)22-3/h4-9H,1-3H3,(H2,18,19,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JBDRQJWFBNKRPY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1Cl)NC(=O)NC2=CC(=C(C=C2)OC)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.77 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![(2-{3-[4-(1,3-benzodioxol-5-ylmethyl)-1-piperazinyl]-1-piperidinyl}-1,1-dimethyl-2-oxoethyl)amine dihydrochloride](/img/structure/B5398996.png)

![N-[(5-cyclobutyl-1,2,4-oxadiazol-3-yl)methyl]-N-ethyl-1'-methyl-1,4'-bipiperidine-3-carboxamide](/img/structure/B5399016.png)
![N-[2-(1H-imidazol-1-yl)ethyl]-1-[2-(trifluoromethyl)benzyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B5399027.png)
![1-[1-(2,3'-bipyridin-5-ylcarbonyl)piperidin-3-yl]-3-methylbutan-1-one](/img/structure/B5399035.png)


![N-[(2-CHLOROPHENYL)METHYL]-1-ETHYL-1H-PYRAZOLE-3-CARBOXAMIDE](/img/structure/B5399053.png)
![6-{[(3R*,3aR*,7aR*)-3-(3-methoxyphenyl)hexahydro-4,7-ethanopyrrolo[3,2-b]pyridin-1(2H)-yl]carbonyl}pyridin-3-ol](/img/structure/B5399058.png)


![2-(diethylamino)ethyl 4-[[2-[(5Z)-5-[(4-bromophenyl)methylidene]-2,4-dioxo-1,3-thiazolidin-3-yl]acetyl]amino]benzoate](/img/structure/B5399072.png)
![1-[(4-phenyl-1H-imidazol-5-yl)carbonyl]-4-azepanamine](/img/structure/B5399077.png)
![N-[4-(aminocarbonyl)phenyl]-3-chloro-4-methoxybenzamide](/img/structure/B5399090.png)
